Cas no 1515708-74-3 (2-amino-1-(5-methylpyridin-3-yl)ethan-1-ol)

2-amino-1-(5-methylpyridin-3-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-amino-1-(5-methylpyridin-3-yl)ethan-1-ol
- 1515708-74-3
- EN300-1849314
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- インチ: 1S/C8H12N2O/c1-6-2-7(5-10-4-6)8(11)3-9/h2,4-5,8,11H,3,9H2,1H3
- InChIKey: IOJYBGPVFKSIGO-UHFFFAOYSA-N
- SMILES: OC(CN)C1C=NC=C(C)C=1
計算された属性
- 精确分子量: 152.094963011g/mol
- 同位素质量: 152.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 119
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.6
- トポロジー分子極性表面積: 59.1Ų
2-amino-1-(5-methylpyridin-3-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1849314-0.05g |
2-amino-1-(5-methylpyridin-3-yl)ethan-1-ol |
1515708-74-3 | 0.05g |
$972.0 | 2023-06-03 | ||
Enamine | EN300-1849314-2.5g |
2-amino-1-(5-methylpyridin-3-yl)ethan-1-ol |
1515708-74-3 | 2.5g |
$2268.0 | 2023-06-03 | ||
Enamine | EN300-1849314-1.0g |
2-amino-1-(5-methylpyridin-3-yl)ethan-1-ol |
1515708-74-3 | 1g |
$1157.0 | 2023-06-03 | ||
Enamine | EN300-1849314-1g |
2-amino-1-(5-methylpyridin-3-yl)ethan-1-ol |
1515708-74-3 | 1g |
$0.0 | 2023-09-19 | ||
Enamine | EN300-1849314-0.1g |
2-amino-1-(5-methylpyridin-3-yl)ethan-1-ol |
1515708-74-3 | 0.1g |
$1019.0 | 2023-06-03 | ||
Enamine | EN300-1849314-10.0g |
2-amino-1-(5-methylpyridin-3-yl)ethan-1-ol |
1515708-74-3 | 10g |
$4974.0 | 2023-06-03 | ||
Enamine | EN300-1849314-5.0g |
2-amino-1-(5-methylpyridin-3-yl)ethan-1-ol |
1515708-74-3 | 5g |
$3355.0 | 2023-06-03 | ||
Enamine | EN300-1849314-0.5g |
2-amino-1-(5-methylpyridin-3-yl)ethan-1-ol |
1515708-74-3 | 0.5g |
$1111.0 | 2023-06-03 | ||
Enamine | EN300-1849314-0.25g |
2-amino-1-(5-methylpyridin-3-yl)ethan-1-ol |
1515708-74-3 | 0.25g |
$1065.0 | 2023-06-03 |
2-amino-1-(5-methylpyridin-3-yl)ethan-1-ol 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
2-amino-1-(5-methylpyridin-3-yl)ethan-1-olに関する追加情報
2-Amino-1-(5-Methylpyridin-3-Yl)Ethan-1-Ol: A Comprehensive Overview
2-Amino-1-(5-Methylpyridin-3-Yl)Ethan-1-Ol (CAS No. 1515708-74-3) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This molecule, characterized by its unique structure, has garnered attention due to its potential applications in drug development and as a versatile building block in synthetic chemistry. The compound's structure, comprising an amino group and a pyridine ring with a methyl substituent, lends itself to a wide range of chemical reactions and functionalizations.
The synthesis of 2-Amino-1-(5-Methylpyridin-3-Yl)Ethan-1-Ol has been extensively studied, with researchers exploring various methodologies to optimize its production. Recent advancements in catalytic asymmetric synthesis have enabled the efficient preparation of this compound with high enantiomeric excess, which is crucial for its application in chiral drug design. Moreover, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality.
In terms of biological activity, 2-Amino-1-(5-Methylpyridin-3-Yl)Ethan-1-Ol has demonstrated promising results in preclinical studies. It has been shown to exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. Additionally, studies have highlighted its potential as an antioxidant agent, capable of neutralizing reactive oxygen species and protecting cells from oxidative damage. These findings underscore its potential as a lead compound in the development of novel therapeutic agents.
The structural versatility of 2-Amino-1-(5-Methylpyridin-3-Yl)Ethan-1-Ol makes it an attractive candidate for further functionalization. Researchers have explored its utility as a precursor for more complex molecules, such as bioactive agents and advanced materials. For instance, the incorporation of this compound into polymer frameworks has been investigated for applications in drug delivery systems and biosensors.
Recent studies have also focused on the environmental impact of 2-Amino-1-(5-Methylpyridin-3-Yl)Ethan-1-Ol, particularly in terms of its biodegradability and toxicity profiles. Results indicate that the compound exhibits low toxicity to aquatic organisms under standard test conditions, suggesting its potential for use in environmentally friendly applications.
In conclusion, 2-Amino-1-(5-Methylpyridin-3-Yl)Ethan-1-Ol (CAS No. 1515708-74
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